molecular formula C12H16N2O3 B1194168 Hexobarbital CAS No. 56-29-1

Hexobarbital

Cat. No.: B1194168
CAS No.: 56-29-1
M. Wt: 236.27 g/mol
InChI Key: UYXAWHWODHRRMR-UHFFFAOYSA-N
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Mechanism of Action

Hexobarbital, also known as Hexobarbitone, is a barbiturate derivative that has been used as a hypnotic and sedative agent . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on this compound’s action.

Target of Action

This compound primarily targets the Gamma-aminobutyric acid receptor subunit alpha-2 (GABA-A receptor) . The GABA-A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound binds at a distinct binding site associated with a Cl- ionopore at the GABA-A receptor . This binding increases the duration of time for which the Cl- ionopore is open . As a result, the post-synaptic inhibitory effect of GABA in the thalamus is prolonged .

Biochemical Pathways

This compound’s action affects the GABAergic neurotransmission pathway . By prolonging the opening of the Cl- ionopore, it enhances the inhibitory effect of GABA, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal firing .

Result of Action

The molecular effect of this compound’s action is the enhancement of GABAergic neurotransmission, leading to increased inhibitory signals in the central nervous system . This results in sedative and hypnotic effects, making this compound effective for inducing anesthesia and for short surgical, diagnostic, or therapeutic procedures associated with minimal painful stimuli .

Action Environment

Environmental factors such as light/dark cycles and feeding schedules can influence the metabolism of this compound . For instance, changes in these environmental conditions can lead to significant changes in the 24-hour means of this compound oxidation rate as well as the shape and phasing of the circadian pattern .

Biochemical Analysis

Biochemical Properties

Hexobarbital plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor . This compound binds to a distinct site associated with a chloride ion channel, increasing the duration for which the channel remains open. This interaction prolongs the inhibitory effect of GABA in the thalamus, leading to its sedative and hypnotic effects . Additionally, this compound undergoes hepatic metabolism, where it is stereoselectively metabolized into different hydroxythis compound metabolites .

Cellular Effects

This compound influences various cellular processes, particularly in neurons. It enhances the inhibitory effect of GABA, leading to hyperpolarization of neuronal membranes and reduced neuronal excitability . This results in sedation and hypnosis. This compound also affects cell signaling pathways by modulating the activity of GABA-A receptors, which are crucial for maintaining the balance between excitatory and inhibitory signals in the brain . Furthermore, this compound can influence gene expression by altering the transcription of genes involved in neurotransmission and synaptic plasticity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the GABA-A receptor at a site distinct from the GABA binding site . This binding increases the duration of chloride ion channel opening, enhancing the inhibitory effect of GABA. This compound’s action at the molecular level includes enzyme inhibition, particularly of enzymes involved in neurotransmitter metabolism . It also affects gene expression by modulating transcription factors that regulate the expression of genes related to synaptic function and plasticity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound induces rapid sedation and hypnosis due to its fast onset of action . Its effects are short-lived, and the compound is quickly metabolized and eliminated from the body . Long-term studies have shown that repeated exposure to this compound can lead to tolerance, where higher doses are required to achieve the same sedative effects . Additionally, this compound’s stability and degradation in laboratory settings are influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild sedation and hypnosis . As the dosage increases, the depth and duration of sedation also increase . At high doses, this compound can cause severe respiratory depression and even death . Animal studies have shown that this compound has a narrow therapeutic window, and careful dosage control is essential to avoid toxic effects .

Metabolic Pathways

This compound is metabolized in the liver through various pathways, leading to the formation of different metabolites . The metabolism of this compound is stereoselective, with the S (+) enantiomer preferentially metabolized into beta-3’-hydroxythis compound and the R (-) enantiomer into alpha-3’-hydroxythis compound . These metabolites are further processed by hepatic enzymes and excreted in the urine . This compound’s metabolism involves interactions with enzymes such as cytochrome P450, which play a crucial role in its biotransformation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion . It readily crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues such as the brain . Additionally, this compound binds to plasma proteins, which affects its free concentration and bioavailability .

Subcellular Localization

This compound’s subcellular localization is primarily within the neuronal membranes, where it interacts with GABA-A receptors . Its activity is influenced by post-translational modifications that affect its binding affinity and efficacy . This compound’s localization to specific compartments within neurons is crucial for its sedative and hypnotic effects, as it modulates the activity of GABA-A receptors and other ion channels involved in neurotransmission .

Properties

IUPAC Name

5-(cyclohexen-1-yl)-1,5-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16/h6H,3-5,7H2,1-2H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXAWHWODHRRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023122
Record name Hexobarbital
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Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Hexobarbital
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Solubility

1.51e+00 g/L
Record name Hexobarbital
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Mechanism of Action

Hexobarbital binds at a distinct binding site associated with a Cl- ionopore at the GABA-A receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged.
Record name Hexobarbital
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CAS No.

56-29-1
Record name (±)-Hexobarbital
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Record name Hexobarbital [USP:INN:BAN:JAN]
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Record name Hexobarbital
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Record name Hexobarbital
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Record name HEXOBARBITAL
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Record name Hexobarbital
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Melting Point

67.00 °C. @ 760.00 mm Hg
Record name Hexobarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01355
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Record name Hexobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015444
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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